Ethyl ((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamate
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Overview
Description
Ethyl ((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamate is a complex organic compound that features a piperidine ring, a pyrazine ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Pyrazine Ring: The pyrazine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with the piperidine intermediate.
Formation of the Carbamate Group: The final step involves the reaction of the piperidine-pyrazine intermediate with ethyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl ((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl ((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Biological Studies: Researchers explore its effects on various biological pathways and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of Ethyl ((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl ((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamate: shares structural similarities with other piperidine and pyrazine derivatives.
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-4-amine.
Pyrazine Derivatives: Compounds such as 2-cyanopyrazine and 2-aminopyrazine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and organic synthesis. Its ability to interact with multiple biological targets makes it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-2-21-14(20)18-10-11-3-7-19(8-4-11)13-12(9-15)16-5-6-17-13/h5-6,11H,2-4,7-8,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEQXKCPXRHJMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1CCN(CC1)C2=NC=CN=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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